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difluoroisonicotinaldehyde

CAS No.: 1333319-52-0

Cat. No.: B1402973

Get Quote

Executive Summary: The Fluorine Effect

Isonicotinaldehyde (4-pyridinecarboxaldehyde) is a ubiquitous scaffold in fragment-based drug
discovery (FBDD), particularly for reversible covalent binding (e.g., Schiff base formation with
hemoglobin in sickle cell disease therapeutics like Voxelotor). However, the parent compound
suffers from rapid metabolic oxidation and suboptimal lipophilicity.

The introduction of fluorine—specifically at the 3-position (ortho to the aldehyde)—creates a
distinct chemical profile. 3-Fluoroisonicotinaldehyde is not merely a "blocked" analog; it is an
electronically distinct species with a pKa shifted by over 4 units, a heavily hydrated ground
state, and significantly altered metabolic susceptibility. This guide provides the data and
protocols necessary to navigate these differences.

Electronic & Physical Profiling

The most critical differentiator between isonicotinaldehyde (INA) and 3-fluoroisonicotinaldehyde
(3-F-INA) is the electron-withdrawing nature of the fluorine atom. This impacts the basicity of
the pyridine nitrogen and the electrophilicity of the carbonyl carbon.
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Comparative Data Table

Isonicotinaldehyde . . Impact on
Property Fluoroisonicotinald L
(INA) hyde (3-F-INA) Application
ehyde (3-F-

CAS 872-85-5 40273-47-0 —

3-F-INA remains

unprotonated at
Pyridine pKa ~5.2 ~0.84 (Predicted) physiological pH (7.4),

improving membrane

permeability.

Fluorination increases

lipophilicity, aidin
LogP (Predicted) 0.65 1.15 PoP .y .g

blood-brain barrier

(BBB) penetration.

3-F-INA exists
primarily as a gem-
Low (< 10%) High (> 80%) diol in aqueous buffer,

) affecting apparent

Hydration (

reaction rates.

3-F-INAis more
o . volatile; care must be
Boiling Point 195°C 70°C (at 25 mmHg) ]
taken during rotary

evaporation.

Electronic Landscape Diagram

The following diagram illustrates the inductive effects (

) responsible for the drastic pKa shift and increased carbonyl electrophilicity.
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Caption: Fluorine at C3 exerts a strong inductive effect, lowering the pKa of the pyridine
nitrogen and increasing the electrophilicity of the aldehyde carbon.

Reactivity & The "Hydration Trap"

A common pitfall when switching from INA to 3-F-INA is the assumption of identical reactivity
kinetics.

The Mechanism: The fluorine atom destabilizes the carbonyl carbon, making it highly
susceptible to nucleophilic attack by water. In aqueous buffers (PBS, pH 7.4), 3-F-INA exists
largely as the gem-diol (hydrate).

o Consequence: The concentration of free aldehyde available to react with a target amine
(e.g., alysine residue on a protein) is significantly lower for 3-F-INA than for INA.

o Observation: Initial reaction rates may appear slower for 3-F-INA, not because the aldehyde
is less reactive (it is actually more reactive), but because the dehydration step (gem-diol

aldehyde) becomes rate-limiting.

Protocol A: Comparative Schiff Base Formation

This protocol is designed to measure the equilibrium binding affinity without the interference of
hydration kinetics.
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Materials:

o Amine source: Valine methyl ester (model for N-terminal valine).

e Solvent: Methanol-d4 (avoids hydration interference) vs. D20 (includes hydration).
e Analysis: 1H NMR.

Steps:

o Stock Preparation: Prepare 50 mM solutions of INA and 3-F-INA in Methanol-d4.

e Amine Addition: Add 1.0 equivalent of Valine methyl ester.

o Equilibration: Incubate at 25°C for 1 hour.

o Measurement: Integrate the imine proton signal (~8.3-8.6 ppm) vs. the aldehyde proton
(~10.0 ppm).

e Solvent Switch: Repeat in D20/Phosphate buffer. Note the disappearance of the aldehyde
peak in 3-F-INA samples due to gem-diol formation (often shifts to ~6.0 ppm).

Metabolic Stability: Aldehyde Oxidase (AO)

Aldehyde Oxidase (AO) is a cytosolic enzyme containing a molybdenum cofactor (Moco).[1] It
is the primary clearance pathway for pyridine-based drugs, often causing high clearance in
humans despite stability in liver microsomes (which lack cytosolic AO).

The Fluorine Advantage

AO operates via a nucleophilic attack mechanism. The Moco-OH group attacks the electron-
deficient carbon.

» Oxidation of Aldehyde:

(Isonicotinic acid).

» Oxidation of Ring: Attack at C2 (alpha to nitrogen)
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2-Pyridone.
Fluorination at C3 protects the molecule through two mechanisms:

 Steric/Electronic Shielding: While C3 is not the site of ring oxidation (C2 is), the inductive
effect reduces the electron density of the ring, paradoxically making it less favorable for the
specific Moco transition state in some cases, or simply altering the binding pose within the
AO active site.

e Metabolic Shunt: By modulating the lipophilicity and pKa, 3-F-INA analogs often shift
clearance profiles toward renal excretion rather than AO-mediated metabolism.

3-Fluoro Substitution
Blocks/Shifts AO Binding

Inhibits/Alters

Aldehyde Oxidase (AO)
(Cytosolic)

| Aldehyde Oxidation |

! (Major Route) |

Isonicotinic Acid 2-Pyridone
(Inactive/Excreted) (Dead Metabolite)

Click to download full resolution via product page

Ring Oxidation (C2)
(Minor but Toxic)

Caption: AO metabolizes isonicotinaldehydes to acids or pyridones. Fluorination can sterically
or electronically disrupt AO binding.

Synthesis Protocol: 3-Fluoroisonicotinaldehyde

Commercial supplies of 3-F-INA can be impure or expensive. The most robust synthetic route
Is the reduction of the corresponding nitrile. This method avoids the over-reduction often seen
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with esters.

Protocol B: DIBAL-H Reduction of 3-

Fluoroisonicotinonitrile
Safety: DIBAL-H is pyrophoric. Perform all steps under Argon/Nitrogen.

Reagents:

3-Fluoroisonicotinonitrile (CAS: 64068-00-4)

Diisobutylaluminum hydride (DIBAL-H), 1.0 M in Toluene

Dichloromethane (DCM), Anhydrous

Rochelle's Salt (Potassium sodium tartrate)
Step-by-Step Workflow:

e Setup: Flame-dry a 250 mL round-bottom flask (RBF) and cool under Argon. Charge with 3-
fluoroisonicotinonitrile (1.0 equiv, e.g., 10 mmol) and anhydrous DCM (50 mL). Cool to -78°C
(Dry ice/Acetone bath).

» Reduction: Add DIBAL-H (1.2 equiv) dropwise via syringe over 20 minutes. Maintain
temperature below -70°C.

o Why: Low temp prevents over-reduction to the amine.

¢ Monitoring: Stir at -78°C for 2 hours. Monitor by TLC (the imine intermediate is stable at low
temp).

¢ Quench (Critical):
o Add Methanol (5 mL) slowly at -78°C to quench excess hydride.
o Add saturated aqueous Rochelle's Salt solution (50 mL).

o Allow to warm to Room Temperature (RT) and stir vigorously for 2 hours.
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o Why: Aluminum salts form a gelatinous emulsion. Rochelle's salt chelates aluminum,
creating two clear layers.

« |solation: Separate layers. Extract aqueous layer with DCM (2x). Combine organics, dry over
Na2S04, and concentrate in vacuo.

 Purification: The crude oil is often pure enough. If necessary, purify via bulb-to-bulb
distillation (bp ~70°C @ 25mmHg) or rapid silica chromatography (Hexane/EtOAc). Do not
use acidic silica, as it may degrade the product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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